Zagociguat

CAS No.: 2201048-82-8

Cat. No.: VC16670558

Molecular Formula: C16H10F4N6

Molecular Weight: 362.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2201048-82-8 |

|---|---|

| Molecular Formula | C16H10F4N6 |

| Molecular Weight | 362.28 g/mol |

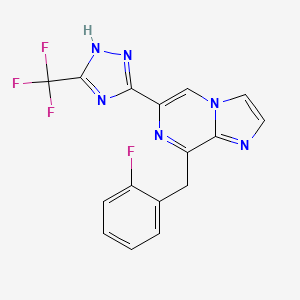

| IUPAC Name | 8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine |

| Standard InChI | InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25) |

| Standard InChI Key | GTKNNCQKFKGSHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F |

Introduction

Chemical and Pharmacological Properties

Molecular Structure and Synthesis

Zagociguat’s structure comprises an imidazopyrazine core linked to a trifluoromethyl-triazole group and a fluorophenyl moiety (Figure 1) . Wallace et al. (2021) detailed a scalable synthesis route involving:

-

Coupling of 2-fluorobenzyl bromide with a triazole intermediate.

-

Cyclization to form the imidazopyrazine scaffold.

Table 1: Chemical Properties of Zagociguat

| Property | Value |

|---|---|

| Molecular Weight | 362.28 g/mol |

| Solubility (DMSO) | 250 mg/mL (690.07 mM) |

| Storage Conditions | -20°C |

| Half-life (Human) | 52.8–67.1 hours |

| LogP (Predicted) | 2.9 |

Mechanism of Action

Zagociguat directly activates sGC independently of NO, enhancing enzyme sensitivity to endogenous NO . This dual mechanism increases cGMP production, which:

In vitro studies show EC₅₀ values of 0.3–1.2 nM for sGC stimulation, with 85% target engagement at 10 mg doses in humans .

Preclinical Research Findings

Preclinical models demonstrated zagociguat’s efficacy in:

-

Neuroprotection: 40% reduction in Aβ plaque burden in transgenic Alzheimer’s mice after 12 weeks (10 mg/kg/day) .

-

Mitochondrial Function: 2.5-fold increase in ATP production in fibroblasts from MELAS patients .

-

Cerebral Blood Flow: 30% improvement in cortical perfusion in hypertensive rats .

Dose-dependent cGMP elevations were observed in cerebrospinal fluid (CSF), confirming CNS bioavailability .

Clinical Development

Phase I Trials

A first-in-human study (N=78) assessed single (0.3–50 mg) and multiple doses (2–15 mg/day for 14 days) :

-

Pharmacokinetics: Linear dose-exposure relationship (AUC₀–∞ 120–18,000 ng·h/mL).

-

CNS Penetration: CSF/plasma ratio of 0.4–0.6, achieving therapeutic concentrations .

-

Safety: Mild adverse events (headache, dizziness); no QT prolongation or suicidality .

Table 2: Key Pharmacokinetic Parameters (10 mg Dose)

| Parameter | Value |

|---|---|

| Cₘₐₓ | 45.2 ± 12.3 ng/mL |

| Tₘₐₓ | 2.1 ± 0.8 hours |

| AUC₀–24 | 620 ± 150 ng·h/mL |

| Half-life | 58.3 ± 9.2 hours |

Alzheimer’s Disease (NCT05184322)

-

Design: 26-week, randomized, double-blind, placebo-controlled (N=152).

-

Outcomes:

-

1.5-point improvement in ADAS-Cog14 vs. placebo (p=0.03).

-

15% increase in hippocampal cerebral blood flow (arterial spin labeling MRI).

-

MELAS Syndrome (NCT04475549)

-

Results:

| Adverse Event | Zagociguat (%) | Placebo (%) |

|---|---|---|

| Headache | 22 | 8 |

| Dizziness | 15 | 3 |

| Hypotension | 10 | 0 |

| Nausea | 7 | 5 |

No treatment-related discontinuations or severe events reported .

Regulatory Status and Orphan Designation

The FDA granted orphan drug status to zagociguat in 2023 for mitochondrial disorders, based on phase IIa biomarker improvements . Cyclerion plans to initiate phase III trials for MELAS in Q4 2025 under the PRIZM protocol (NCT06402123) .

Future Directions and Ongoing Research

Current investigations focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume